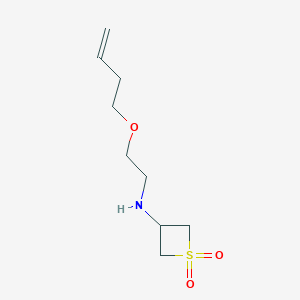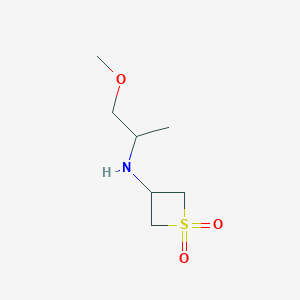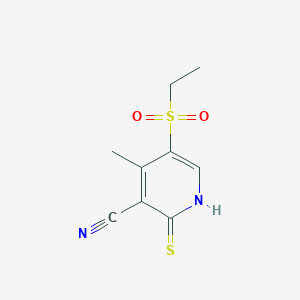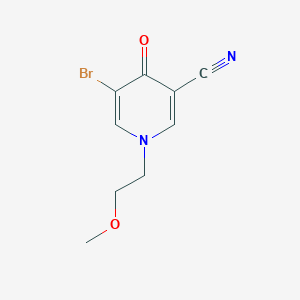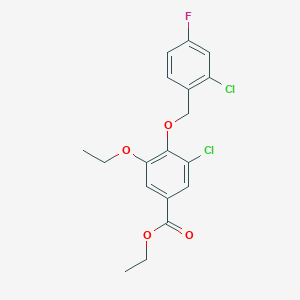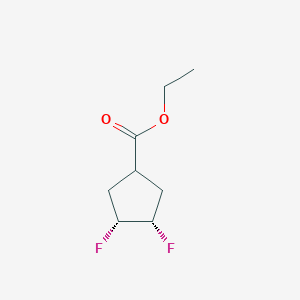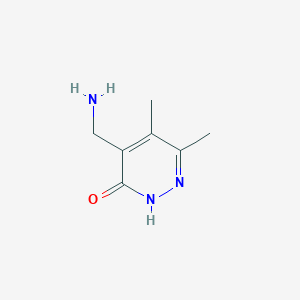
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol is a heterocyclic organic compound with a pyridazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring an aminomethyl group and two methyl groups on the pyridazine ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,6-dimethylpyridazine with formaldehyde and ammonia. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar in structure but lacks the additional methyl groups on the pyridazine ring.
5,6-Dimethylpyridazin-3-ol: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)benzoic acid: Contains a benzoic acid moiety instead of a pyridazine ring.
Uniqueness
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol is unique due to the presence of both the aminomethyl group and the two methyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(aminomethyl)-3,4-dimethyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h3,8H2,1-2H3,(H,10,11) |
InChI Key |
YKEOPTYELDYICA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


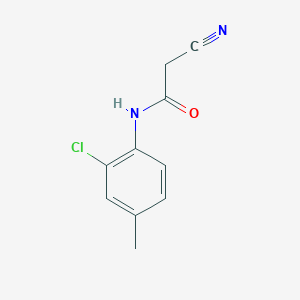

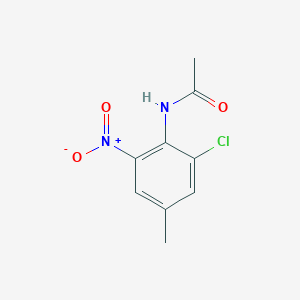
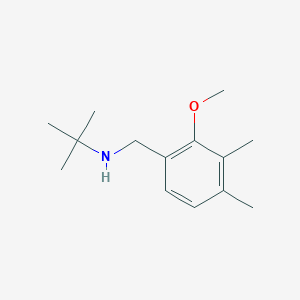
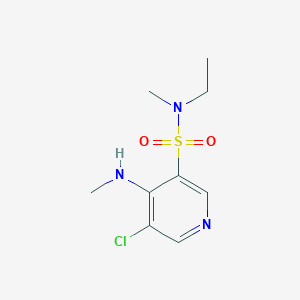
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
